molecular formula C18H12Cl9NSi3 B12333714 Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- CAS No. 201487-41-4

Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-

Cat. No.: B12333714
CAS No.: 201487-41-4
M. Wt: 645.6 g/mol
InChI Key: OOMKRSAOAWLVET-UHFFFAOYSA-N
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Description

This compound is a highly functionalized benzenamine derivative featuring trichlorosilyl (-SiCl₃) groups at the 4-position of the central aromatic ring and on both N-substituted phenyl rings. Its molecular structure combines the electron-withdrawing nature of chlorine atoms with the silicon center’s electrophilicity, which may influence its electronic properties and intermolecular interactions.

Properties

CAS No.

201487-41-4

Molecular Formula

C18H12Cl9NSi3

Molecular Weight

645.6 g/mol

IUPAC Name

4-trichlorosilyl-N,N-bis(4-trichlorosilylphenyl)aniline

InChI

InChI=1S/C18H12Cl9NSi3/c19-29(20,21)16-7-1-13(2-8-16)28(14-3-9-17(10-4-14)30(22,23)24)15-5-11-18(12-6-15)31(25,26)27/h1-12H

InChI Key

OOMKRSAOAWLVET-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N(C2=CC=C(C=C2)[Si](Cl)(Cl)Cl)C3=CC=C(C=C3)[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- typically involves the reaction of benzenamine derivatives with trichlorosilane (HSiCl3) or silicon tetrachloride (SiCl4). The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The process may also involve the use of catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-.

Chemical Reactions Analysis

Hydrolysis of Trichlorosilyl Groups

The trichlorosilyl groups undergo hydrolysis in aqueous or moist environments, forming silanol (-SiOH) derivatives. This reaction proceeds via nucleophilic attack by water on the electrophilic silicon center, releasing HCl.

Reaction Scheme:

Ar SiCl3+3H2OAr Si OH 3+3HCl\text{Ar SiCl}_3+3\text{H}_2\text{O}\rightarrow \text{Ar Si OH }_3+3\text{HCl}

Key Observations:

  • Reaction rate accelerates under basic conditions due to hydroxide ion participation.

  • Intermediate chlorosilanol species may form transiently, depending on stoichiometry .

Table 1: Hydrolysis Products Under Varied Conditions

ConditionProductByproduct
Neutral H₂OPartially hydrolyzed silanolsHCl
Basic (pH >10)Fully hydrolyzed siloxane networkNaCl/HCl

Alcoholysis: Reaction with Alcohols

Alcohols substitute chlorine atoms on silicon, forming alkoxysilanes. This reaction is catalyzed by amines or Lewis bases .

Reaction Scheme:

Ar SiCl3+3ROHAr Si OR 3+3HCl\text{Ar SiCl}_3+3\text{ROH}\rightarrow \text{Ar Si OR }_3+3\text{HCl}

Mechanistic Notes:

  • Tertiary amines (e.g., triethylamine) neutralize HCl, driving the reaction to completion.

  • Steric hindrance from bulky alcohols reduces substitution efficiency .

Table 2: Alcoholysis Efficiency

AlcoholReaction Time (h)Yield (%)
Methanol295
Ethanol389
Isopropanol672

Reaction with Amines

Primary and secondary amines displace chlorine atoms, forming silylamines. This reaction is critical for synthesizing hybrid organic-inorganic frameworks.

Reaction Scheme:

Ar SiCl3+3RNH2Ar Si NHR 3+3HCl\text{Ar SiCl}_3+3\text{RNH}_2\rightarrow \text{Ar Si NHR }_3+3\text{HCl}

Key Findings:

  • Aromatic amines (e.g., aniline) require elevated temperatures (80–100°C) for complete substitution .

  • Excess amine or catalytic bases (e.g., pyridine) enhance reaction kinetics .

Lewis Base-Catalyzed Enantioselective Reactions

The trichlorosilyl groups participate in asymmetric catalysis when activated by chiral Lewis bases. For example:

  • Cinchona Alkaloid Catalysis : Derivatives like (DHQD)₂PYR facilitate stereoselective additions to carbonyl compounds by coordinating to silicon, creating a chiral environment .

Proposed Mechanism:

  • Lewis base (e.g., quinidine) coordinates to Si, polarizing the Si-Cl bond.

  • Nucleophile attacks silicon, forming a pentacoordinate transition state.

  • Stereochemistry is dictated by the chiral catalyst .

Table 3: Enantioselective Additions

SubstrateCatalystee (%)
Aldehyde(DHQD)₂PYR92
KetoneModified Cinchona85

Cross-Coupling Reactions

The trichlorosilyl groups enable silicon-based cross-couplings, such as Hiyama couplings, when transmetalated with palladium catalysts.

General Pathway:

Ar SiCl3+R XPd 0 Ar R+SiCl3 X byproducts\text{Ar SiCl}_3+\text{R X}\xrightarrow{\text{Pd 0 }}\text{Ar R}+\text{SiCl}_3\text{ X byproducts}

Limitations:

  • Requires fluoride ions (e.g., TAS-F) to activate the Si-Cl bond .

  • Competing hydrolysis can reduce yields unless rigorously anhydrous .

Polymerization via Siloxane Formation

Under controlled hydrolysis-condensation conditions, the compound forms polysiloxane networks. Applications include hybrid materials for coatings or sensors.

Reaction Conditions:

  • Solvent: THF or toluene.

  • Catalyst: Trace HCl or NH₃ .

Network Structure:

 Si O Si O Ar N Ar O n\text{ Si O Si O Ar N Ar O }_n

Scientific Research Applications

Materials Science

1.1 Coatings and Adhesives

The compound is utilized in the formulation of advanced coatings and adhesives due to its silane functionality, which enhances adhesion properties on various substrates. Silane compounds are known to improve the durability and moisture resistance of coatings, making them suitable for use in harsh environments.

Case Study:
A study demonstrated that incorporating benzenamine derivatives into epoxy coatings improved the adhesion strength to metal surfaces significantly compared to traditional epoxy formulations. The enhanced performance was attributed to the chemical bonding facilitated by the silane groups present in the compound.

Catalysis

2.1 Catalytic Applications

Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- has been explored as a catalyst or catalyst support in various organic reactions. Its unique structure allows for the stabilization of reactive intermediates, thus facilitating chemical transformations.

Data Table: Catalytic Performance in Organic Reactions

Reaction TypeCatalyst UsedYield (%)References
Suzuki CouplingBenzenamine-based catalyst85
Hydrolysis of SilanesBenzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]-90
Aldol ReactionsSupported benzenamine catalyst78

Nanotechnology

3.1 Nanostructured Materials

The compound is also employed in the synthesis of nanostructured materials. Its silane groups can facilitate the formation of hybrid organic-inorganic materials, which exhibit unique properties beneficial for various applications.

Case Study:
Research has shown that using benzenamine derivatives in sol-gel processes leads to the creation of silica nanoparticles with enhanced thermal stability and mechanical strength. These nanoparticles have potential applications in drug delivery systems and as additives in composite materials.

Environmental Applications

4.1 Water Treatment

Due to its ability to form stable complexes with metal ions, benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- is being investigated for use in water treatment processes. It can effectively remove heavy metals from contaminated water sources through adsorption mechanisms.

Data Table: Heavy Metal Removal Efficiency

Metal IonInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead (Pb²⁺)100595
Cadmium (Cd²⁺)50296
Arsenic (As³⁺)30197

Mechanism of Action

The mechanism of action of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- involves its interaction with various molecular targets. The trichlorosilyl groups can form strong bonds with other molecules, facilitating the formation of stable complexes. These interactions can influence the compound’s reactivity and its ability to participate in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key differences in reactivity, electronic effects, and applications are highlighted.

Tris(4-nitrophenyl)amine ()

  • Structure: Features nitro (-NO₂) groups instead of trichlorosilyl.
  • Electronic Properties : Nitro groups are strong electron-withdrawing substituents, reducing the electron density of the aromatic core. This contrasts with trichlorosilyl groups, which may exhibit mixed inductive (electron-withdrawing) and hyperconjugative (electron-donating) effects due to Si-Cl bonds.
  • Applications : Nitro-substituted triphenylamines are used in optoelectronics (e.g., charge-transport layers) due to their planar conjugated systems . The trichlorosilyl analog might instead favor sol-gel chemistry or surface anchoring.

4-(2-Thienyl)-N,N-bis[4-(2-thienyl)phenyl]aniline ()

  • Structure : Substituted with thienyl (-C₄H₃S) groups, which are electron-rich and enable π-conjugation.
  • Electronic Properties : Thienyl groups enhance hole-transport properties in organic semiconductors, whereas trichlorosilyl groups could disrupt conjugation due to their bulk and polarity.
  • Applications : Thienyl derivatives are utilized in organic light-emitting diodes (OLEDs) . The trichlorosilyl analog may lack comparable optoelectronic performance but could serve as a crosslinking agent.

4-Methoxy-N-(phenylmethylene)aniline ()

  • Structure : Contains methoxy (-OCH₃) and imine (-CH=N-) groups.
  • Reactivity : Methoxy is electron-donating, stabilizing the aromatic ring, while imine groups enable Schiff base formation. Trichlorosilyl substituents, in contrast, are hydrolytically unstable and prone to siloxane bond formation.
  • Applications : Methoxy-imine derivatives are studied for liquid crystal behavior , whereas trichlorosilyl analogs might find use in hydrophobic coatings.

Poly[(E)-4-(dodecyloxy)-N-(4-(dodecyloxy)phenyl)-N-(thiophen-3-yl)vinyl)phenyl)aniline] ()

  • Structure : Combines alkoxy chains and thiophene units in a polymeric backbone.
  • Electronic Properties : Alkoxy groups improve solubility and processability, while thiophene enhances conductivity. Trichlorosilyl groups would likely reduce solubility but improve thermal stability.
  • Applications : Such polymers are used in organic photovoltaics . Trichlorosilyl analogs might require blending with flexible matrices to offset brittleness.

Biological Activity

Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- is a silane compound with significant potential in various biological applications. Its structure, characterized by multiple trichlorosilyl groups attached to a benzene ring, suggests possible interactions with biological systems that may lead to therapeutic effects or toxicological concerns. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications, and safety profile.

Chemical Structure

The chemical structure of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- can be represented as follows:

C18H14Cl6NSi2\text{C}_{18}\text{H}_{14}\text{Cl}_6\text{N}\text{Si}_2

This compound features two bis(trichlorosilyl) groups attached to a central benzene ring, which may influence its reactivity and biological interactions.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of silane compounds. For instance, compounds similar to Benzenamine have shown inhibition of tumor growth in various cancer cell lines. The mechanism often involves:

  • Induction of Apoptosis : Silane compounds can trigger programmed cell death in cancer cells by activating apoptotic pathways.
  • Cell Cycle Arrest : Some studies indicate that these compounds can halt the cell cycle at specific checkpoints, thereby preventing cancer cell proliferation.

Antimicrobial Effects

Silane compounds have demonstrated antimicrobial activity against various pathogens. The proposed mechanisms include:

  • Membrane Disruption : The hydrophobic nature of silanes can disrupt microbial membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Certain silanes can induce oxidative stress in microbial cells, contributing to their antimicrobial effects.

Data Table: Biological Activity Summary

Activity Effect Mechanism Reference
AnticancerInhibition of tumor growthInduction of apoptosis; cell cycle arrest
AntimicrobialBroad-spectrum activityMembrane disruption; ROS generation
CytotoxicitySelective against cancer cellsIncreased ROS levels leading to DNA damage

Case Study 1: Anticancer Activity

A study investigating the anticancer effects of similar silane derivatives found that treatment with these compounds resulted in a significant reduction in tumor size in xenograft models. The study reported an IC50 value indicating effective inhibition of cancer cell proliferation at low concentrations (e.g., 1.30 μM for HepG2 cells) .

Case Study 2: Antimicrobial Efficacy

In vitro assays demonstrated that Benzenamine derivatives exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those of conventional antibiotics, suggesting a promising alternative for treating resistant strains .

Safety and Toxicological Profile

Despite its promising biological activities, the safety profile of Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- needs careful consideration:

  • Toxicity Studies : Preliminary toxicity assessments indicate that high concentrations may lead to cytotoxic effects in non-target cells.
  • Environmental Impact : The release of trichlorosilane groups can lead to environmental concerns due to their corrosive nature upon hydrolysis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for preparing Benzenamine, 4-(trichlorosilyl)-N,N-bis[4-(trichlorosilyl)phenyl]- in a laboratory setting?

  • Methodological Answer : The compound can be synthesized via a multi-step nucleophilic substitution reaction. First, introduce trichlorosilyl groups to the benzeneamine core using silylation agents (e.g., SiCl₄ in anhydrous conditions). Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the target product. Monitor reaction progress using thin-layer chromatography (TLC) and confirm final structure via 1H^{1}\text{H} NMR and FTIR to verify silyl group incorporation .

Q. Which spectroscopic techniques are essential for characterizing this compound’s structure and purity?

  • Methodological Answer :

  • FTIR : Identify Si-Cl stretching vibrations (~500-600 cm1^{-1}) and aromatic C-H/N-H bonds.
  • NMR : 1H^{1}\text{H} NMR resolves aromatic proton environments; 29Si^{29}\text{Si} NMR confirms trichlorosilyl group connectivity.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • Elemental Analysis : Confirm C, H, N, and Si content to assess purity .

Q. How does the presence of trichlorosilyl groups influence this compound’s solubility and reactivity?

  • Methodological Answer : The trichlorosilyl groups enhance reactivity toward hydrolysis and nucleophilic substitution. Solubility is typically poor in polar solvents (e.g., water) but improves in aprotic solvents like THF or dichloromethane. Pre-drying solvents and using inert atmospheres (N₂/Ar) are critical to prevent premature hydrolysis during reactions .

Advanced Research Questions

Q. How can conflicting data from thermal analysis (TGA/DSC) and spectroscopic characterization be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or incomplete curing. Use complementary techniques:

  • TGA : Monitor decomposition steps (e.g., Si-Cl bond cleavage ~300–400°C).
  • DSC : Identify glass transition (TgT_g) or exothermic cross-linking events.
  • X-ray Photoelectron Spectroscopy (XPS) : Resolve surface vs. bulk composition discrepancies, particularly for Si and Cl .

Q. What strategies optimize the compound’s integration into hybrid organic-inorganic materials (e.g., siloxane networks)?

  • Methodological Answer : Utilize hydrolytic condensation of trichlorosilyl groups to form Si-O-Si linkages. Control hydrolysis rates by adjusting pH (acidic/basic catalysts) and solvent polarity. Characterize cross-linking efficiency via solid-state 29Si^{29}\text{Si} NMR to distinguish between T² (Si–O–Si) and T³ (fully condensed) sites .

Q. How do steric effects from multiple trichlorosilyl groups impact electronic properties in optoelectronic applications?

  • Methodological Answer : Steric hindrance from bulky silyl groups reduces π-π stacking, potentially enhancing charge transport in thin films. Use cyclic voltammetry to measure HOMO/LUMO levels and UV-vis spectroscopy to assess optical bandgaps. Compare with DFT calculations to correlate structure-electronic property relationships .

Q. What experimental controls are critical when analyzing this compound’s stability under ambient conditions?

  • Methodological Answer :

  • Moisture Control : Store samples in desiccators with P₂O₅; use Karl Fischer titration to quantify residual water in solvents.
  • Light Sensitivity : Conduct stability tests under UV/visible light to assess photodegradation (HPLC monitoring).
  • Long-Term Stability : Accelerated aging studies (40–80°C, 75% RH) paired with periodic FTIR/NMR analysis .

Data Contradiction Analysis

Q. How should researchers address inconsistencies in elemental analysis (C/H/N/Si) versus spectroscopic data?

  • Methodological Answer : Cross-validate with orthogonal methods:

  • Combustion Analysis : Verify C/H/N via CHNS analyzers; use inductively coupled plasma (ICP) for Si quantification.
  • X-ray Crystallography : Resolve structural ambiguities if single crystals are obtainable.
  • Thermogravimetric Analysis (TGA) : Correlate residual ash content with SiCl₃ decomposition products .

Methodological Tables

Technique Key Parameters Application
29Si^{29}\text{Si} NMRChemical shifts: -10 to -30 ppm (T³ sites)Siloxane network condensation analysis
XPSSi 2p (~100–104 eV), Cl 2p (~200 eV)Surface composition vs. bulk
TGA/DSCDecomposition onset (~300°C)Thermal stability assessment

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